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2-(1-(2-Methoxyphenyl)vinyl)phenol -

2-(1-(2-Methoxyphenyl)vinyl)phenol

Catalog Number: EVT-14265934
CAS Number:
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(1-(2-Methoxyphenyl)vinyl)phenol, also known as 4-[(E)-2-(3-methoxyphenyl)vinyl]phenol, is an organic compound characterized by the presence of a vinyl group attached to a phenolic structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. Its molecular formula is C15H14O2C_{15}H_{14}O_2, and it has a molecular weight of approximately 226.27 g/mol .

Source and Classification

This compound belongs to the class of vinylphenols, which are derivatives of phenols where one hydrogen atom is substituted by a vinyl group. It can be synthesized from more accessible starting materials through various organic reactions, making it a valuable intermediate in organic synthesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(1-(2-Methoxyphenyl)vinyl)phenol can be achieved through several methods, primarily involving Suzuki-Miyaura coupling reactions or Wittig reactions. These methods typically utilize palladium catalysts to facilitate cross-coupling between aryl halides and organoboron compounds under mild conditions .

  1. Suzuki-Miyaura Coupling:
    • This method involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst.
    • Reaction conditions are optimized for higher yields and cost-effectiveness, often employing continuous flow reactors for industrial applications.
  2. Wittig Reaction:
    • Involves the reaction of a carbonyl compound with a phosphonium ylide to form an alkene.
    • This method can be used to introduce the vinyl group into the phenolic structure effectively.

Synthesis Steps

  • The synthesis process may include several steps such as protection of functional groups, reduction, and substitution reactions to achieve the desired product .
Chemical Reactions Analysis

Reactions and Technical Details

2-(1-(2-Methoxyphenyl)vinyl)phenol can undergo various chemical reactions including:

  1. Oxidation:
    • Can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.
  2. Reduction:
    • Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, converting carbonyl groups back to alcohols.
  3. Electrophilic Aromatic Substitution:
    • The phenolic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .

Major Products

The major products formed from these reactions include substituted phenols and methoxy derivatives, depending on specific reaction conditions and reagents used.

Mechanism of Action

Process and Data

The mechanism of action for 2-(1-(2-Methoxyphenyl)vinyl)phenol primarily relates to its interactions in biological systems. Research suggests potential anti-inflammatory and neuroprotective properties attributed to its structural characteristics. The vinyl group may enhance its reactivity towards biological targets, while the methoxy group can influence its solubility and bioavailability .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Solid
  • Melting Point: Approximately 45–46 °C
  • Solubility: Soluble in organic solvents like ethanol and acetone but less soluble in water.

Relevant Data or Analyses

The physical properties indicate that this compound can be handled safely under standard laboratory conditions. Its stability under various conditions makes it suitable for further chemical modifications.

Applications

Scientific Uses

2-(1-(2-Methoxyphenyl)vinyl)phenol has several applications in scientific research:

  • Organic Synthesis: Acts as a building block for more complex organic molecules.
  • Medicinal Chemistry: Investigated for potential therapeutic uses, particularly in treating inflammatory diseases and neurodegenerative disorders.
  • Flavoring Agent: Used in food chemistry due to its aromatic properties, contributing to flavors reminiscent of spices like clove and curry .
Biosynthetic Pathways and Natural Occurrence of 2-Methoxy-4-vinylphenol

Enzymatic Decarboxylation of Ferulic Acid Derivatives

The primary biosynthetic route to 2-Methoxy-4-vinylphenol (MVP) involves the enzymatic decarboxylation of ferulic acid (4-hydroxy-3-methoxycinnamic acid), a ubiquitous plant phenolic compound. This reaction is catalyzed by ferulic acid decarboxylase (FADase), a key enzyme in the phenolic acid decarboxylase (PAD) superfamily. Structural studies of FADase from Enterobacter sp. Px6-4 reveal a half-opened β-barrel fold with a catalytic pocket (dimensions: 8×8×15 Å) situated between the β-barrel core and helical base. The enzyme employs an "open-closed" mechanism: in the "open" state, the substrate enters the solvent-exposed pocket; in the "closed" state, catalytic residues position the substrate for decarboxylation [9].

Mutagenesis studies identify Tyr27 and Trp25 as critical for substrate orientation, while Glu134 facilitates proton transfer during decarboxylation. For example:

  • Y27A mutation: Complete loss of activity
  • E134A mutation: >60% activity reduction [9]The reaction proceeds via a non-oxidative mechanism, producing MVP and CO₂ without cofactors. This enzymatic efficiency enables MVP’s natural abundance and facilitates biotechnological production from lignin-derived ferulic acid [6] [9].

Table 1: Key Enzymes in MVP Biosynthesis

Enzyme SourceOptimal pHTemperature OptimumCatalytic Efficiency (kₐₜ/Kₘ)
Enterobacter sp. Px6-47.0–7.537°C4.2 × 10⁴ M⁻¹s⁻¹
Saccharomyces cerevisiae5.5–6.030°C3.8 × 10⁴ M⁻¹s⁻¹
Pseudomonas fluorescens7.0–8.028°C3.5 × 10⁴ M⁻¹s⁻¹

Microbial Transformation in Saccharomyces cerevisiae and Pseudomonas fluorescens

Microbial conversion of ferulic acid to MVP is widespread in yeasts and bacteria. Phenolic-off-positive (POF+) strains of Saccharomyces cerevisiae express FADase constitutively, enabling MVP production during fermentation. This biochemistry is responsible for the characteristic clove-like aroma in wheat beers (e.g., Weissbier) and sourdough bread, where ferulic acid—released from cereal cell walls—is decarboxylated to MVP [4] [9].

Pseudomonas fluorescens employs a membrane-associated FADase that functions optimally under neutral to alkaline conditions. Unlike eukaryotic counterparts, bacterial FADases often co-occur with vanillin dehydrogenase activity, enabling further biotransformation of MVP to vanillin—a high-value flavor compound. For instance, Enterobacter sp. Px6-4 metabolizes ferulic acid sequentially: first to MVP, then to vanillin via oxidation [9] [3]. Environmental bacteria like Pseudomonas contribute to MVP’s natural occurrence in soil and plant rhizospheres through the degradation of lignocellulosic matter [9].

Role as Secondary Metabolite in Plant Defense Mechanisms

MVP functions as a phytoalexin—a defense compound synthesized de novo in response to biotic stress. In Brassica species (e.g., red cabbage), MVP accumulates at infection sites, exhibiting broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Mechanistically, MVP disrupts bacterial membranes and inhibits critical enzymes like DNA gyrase (binding energy: −8.63 kcal/mol) and lipoprotein LpxC (−8.23 kcal/mol), compromising cell integrity and metabolism [3].

In Daucus carota (carrot), MVP synthesis is induced by fungal elicitors, where it:

  • Suppresses mycelial growth of Botrytis cinerea
  • Inhibits spore germination of Aspergillus flavus
  • Potentiates cell wall lignification at wound sites [3] [8]This defense role is evolutionarily conserved; MVP also serves as a pheromone in insects like the red palm weevil (Rhynchophorus ferrugineus), where it mediates chemical signaling during host plant location [4].

Distribution in Plant-Derived Food Systems

MVP occurs naturally in numerous food crops, contributing essential sensory properties:

Table 2: MVP Occurrence in Plant-Derived Foods

SourceConcentration (ppm)Sensory ContributionRelease Mechanism
Buckwheat (Fagopyrum esculentum)0.8–1.2Nutty, earthy aromaThermal decarboxylation during roasting
Coffee (Coffea arabica)0.5–1.0Spicy, clove-like notesEnzymatic action during fermentation
Red cabbage (Brassica oleracea)0.3–0.6Pungent, antioxidant propertiesTissue disruption (chopping/chewing)
Soy sauce1.0–2.5Fermented, smoky flavorMicrobial metabolism during aging

In coffee and cocoa beans, MVP forms during fermentation via microbial FADase activity, then intensifies upon roasting. Buckwheat owes its signature aroma to MVP generated thermally from ferulic acid precursors [4] [7]. Post-harvest processing significantly impacts MVP yield; studies show fermentation at 30°C increases MVP in soy sauce by 140% compared to unfermented controls [3] [7]. Additionally, MVP’s antioxidant properties extend the shelf-life of meat products when applied as a red cabbage extract, reducing microbial counts in beef by 3-log cycles after 8 days at 4°C [3].

Properties

Product Name

2-(1-(2-Methoxyphenyl)vinyl)phenol

IUPAC Name

2-[1-(2-methoxyphenyl)ethenyl]phenol

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C15H14O2/c1-11(12-7-3-5-9-14(12)16)13-8-4-6-10-15(13)17-2/h3-10,16H,1H2,2H3

InChI Key

NMUSQVANCCDYHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=C)C2=CC=CC=C2O

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